molecular formula C16H25N3O3 B13220310 tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate

tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate

Cat. No.: B13220310
M. Wt: 307.39 g/mol
InChI Key: XLPAHTHXVIVDDR-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate: is a complex organic compound that features a tert-butyl ester group, an amino group, a hydroxy group, and a pyrrolidinyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl 3-hydroxypropionate as a starting material, which undergoes a series of reactions including amination, hydroxylation, and esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the pyrrolidinyl-pyridine moiety can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The presence of the pyrrolidinyl-pyridine moiety in tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research and applications .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-(6-pyrrolidin-1-ylpyridin-3-yl)propanoate

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)13(17)14(20)11-6-7-12(18-10-11)19-8-4-5-9-19/h6-7,10,13-14,20H,4-5,8-9,17H2,1-3H3

InChI Key

XLPAHTHXVIVDDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)N2CCCC2)O)N

Origin of Product

United States

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